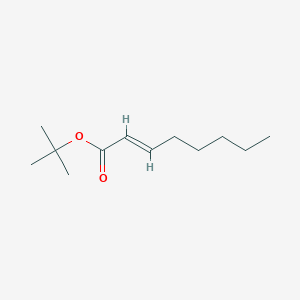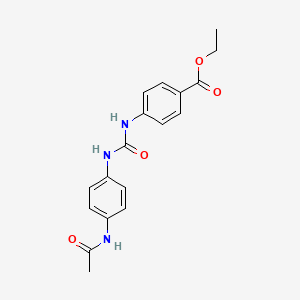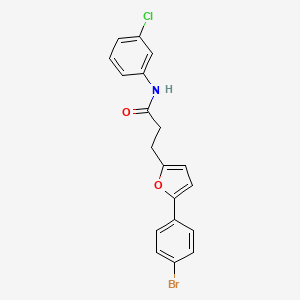
2-Octenoic acid, 1,1-dimethylethyl ester, (2E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- is an organic compound with the molecular formula C12H22O2 and a molecular weight of 198.3019 . This compound is a derivative of 2-Octenoic acid, where the hydrogen atom of the carboxyl group is replaced by a 1,1-dimethylethyl group. It is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- typically involves the esterification of 2-Octenoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of 2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Octenoic acid
Reduction: 2-Octen-1-ol
Substitution: Various substituted esters depending on the nucleophile used
科学的研究の応用
2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies related to lipid metabolism and enzyme activity.
Industry: The ester is used as a flavoring agent in the food industry and as a fragrance component in the cosmetic industry
作用機序
The mechanism of action of 2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- involves its interaction with specific molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release 2-Octenoic acid, which can then participate in various metabolic pathways. The released acid can act as a substrate for enzymes involved in lipid metabolism, influencing cellular processes such as energy production and signal transduction.
類似化合物との比較
2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- can be compared with other similar compounds such as:
Ethyl (E)-2-octenoate: This compound has a similar structure but with an ethyl group instead of a 1,1-dimethylethyl group.
Methyl (E)-2-octenoate: Another similar compound with a methyl group instead of a 1,1-dimethylethyl group.
Uniqueness
The presence of the 1,1-dimethylethyl group in 2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- imparts unique chemical and physical properties, such as increased steric hindrance and altered reactivity compared to its ethyl and methyl counterparts. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C12H22O2 |
|---|---|
分子量 |
198.30 g/mol |
IUPAC名 |
tert-butyl (E)-oct-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-5-6-7-8-9-10-11(13)14-12(2,3)4/h9-10H,5-8H2,1-4H3/b10-9+ |
InChIキー |
NZHMSRWEDCYVCB-MDZDMXLPSA-N |
異性体SMILES |
CCCCC/C=C/C(=O)OC(C)(C)C |
正規SMILES |
CCCCCC=CC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,5-Trimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B15076427.png)
![2,3-Bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane](/img/structure/B15076435.png)


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15076466.png)


![3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B15076483.png)


![1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15076512.png)



